Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-

Physicochemical_properties Lipophilicity Scaffold_comparison

Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- (CAS 19835-22-4) is a bicyclic heteroaromatic compound with the molecular formula C12H10N4S and a molecular weight of 242.30 g/mol. It belongs to the thiazolo[5,4-d]pyrimidine class, which are established purine isosteres where the imidazole ring of the purine core is replaced by a thiazole moiety.

Molecular Formula C12H10N4S
Molecular Weight 242.3 g/mol
CAS No. 19835-22-4
Cat. No. B010702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[5,4-d]pyrimidine, 5-(benzylamino)-
CAS19835-22-4
Synonyms5-(Benzylamino)thiazolo[5,4-d]pyrimidine
Molecular FormulaC12H10N4S
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC=C3C(=N2)SC=N3
InChIInChI=1S/C12H10N4S/c1-2-4-9(5-3-1)6-13-12-14-7-10-11(16-12)17-8-15-10/h1-5,7-8H,6H2,(H,13,14,16)
InChIKeyYFGQDRNVQKOCAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- (CAS 19835-22-4): Core Scaffold Identity and Procurement Baseline


Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- (CAS 19835-22-4) is a bicyclic heteroaromatic compound with the molecular formula C12H10N4S and a molecular weight of 242.30 g/mol. It belongs to the thiazolo[5,4-d]pyrimidine class, which are established purine isosteres where the imidazole ring of the purine core is replaced by a thiazole moiety [1]. This specific derivative bears a single benzylamino substituent at the 5-position, leaving the 2- and 7-positions unsubstituted. This minimal substitution pattern distinguishes it from the majority of biologically optimized analogs, which typically carry additional substituents at the 2- and 7-positions, and positions it as a key reference scaffold or synthetic intermediate for structure-activity relationship (SAR) exploration [2].

Why Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- Cannot Be Substituted with Generic In-Class Analogs


Direct substitution of Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- with other thiazolo[5,4-d]pyrimidine derivatives or purine analogs is unreliable without explicit quantitative justification. While the core scaffold is conserved across the class, the specific physicochemical properties—such as a computed XLogP3-AA of 2.8, a single hydrogen bond donor, and five hydrogen bond acceptors [1]—are dictated by the precise 5-benzylamino substitution pattern. SAR studies on related thiazolo[5,4-d]pyrimidines demonstrate that even minor substituent changes at the 2-, 5-, or 7-positions can shift target affinity by orders of magnitude; for example, in a series of adenosine receptor ligands, Ki values ranged from 0.06 nM to >1000 nM depending solely on the nature and position of the aryl/heteroaryl substituents [2]. Consequently, a generic 'thiazolopyrimidine' procurement without verifying the exact substitution pattern—and its corresponding quantitative performance data—carries a high risk of selecting a compound with divergent biological, physicochemical, or reactivity profiles.

Head-to-Head and Class-Level Quantitative Evidence for Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- (CAS 19835-22-4)


Lipophilicity (XLogP3-AA) Differentiates 5-(Benzylamino) from the Unsubstituted Core Scaffold

The introduction of the benzylamino group at the 5-position significantly increases lipophilicity compared to the unsubstituted parent thiazolo[5,4-d]pyrimidine core. The target compound has a computed XLogP3-AA value of 2.8 [1]. While a computed XLogP3-AA for the completely unsubstituted thiazolo[5,4-d]pyrimidine (CAS 273-86-9) is not available in the same dataset for direct comparison, the addition of the benzyl moiety represents a substantive increase in calculated logP over the parent heterocycle, which is consistent with the known contribution of a benzyl group to lipophilicity (approximately +1.5 to +2.0 log units based on fragment-based calculations) [2]. This difference is critical for applications where passive membrane permeability or specific logP windows are required.

Physicochemical_properties Lipophilicity Scaffold_comparison

Hydrogen Bond Donor Count Differentiates 5-(Benzylamino) from 7-Amino-2-arylmethyl Analogs

The target compound possesses exactly one hydrogen bond donor (the secondary amine NH) and five hydrogen bond acceptors [1]. In contrast, the closely related 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives that have been extensively characterized as adenosine receptor ligands contain a free amino group at the 7-position, giving them two hydrogen bond donors [2]. This difference in hydrogen bond donor count alters the compound's capacity for specific intermolecular interactions with biological targets and affects its solid-state packing and solubility profile.

Hydrogen_bonding Structural_differentiation Scaffold_comparison

Molecular Weight Advantage of the 5-Benzylamino Scaffold vs. Poly-Substituted Analogs in Fragment-Based Screening Libraries

With a molecular weight of 242.30 g/mol, Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- falls comfortably within the Rule of Three (Ro3) guidelines for fragment-based screening (MW ≤ 300) [1]. In contrast, many biologically optimized thiazolo[5,4-d]pyrimidine analogs, such as the adenosine A2A inverse agonists disclosed in patent US 2020/0308192, carry multiple substituents (e.g., 2-furanyl, 5-substituted benzylamino, 7-amino) resulting in molecular weights typically exceeding 350 g/mol [2]. This lower molecular weight makes the target compound a more suitable starting point for fragment growth or linking strategies.

Molecular_weight Fragment_based_drug_design Scaffold_selection

Absence of 2-Position Substitution Confers Synthetic Tractability Relative to 2-Aryl/Alkyl Analogs

The target compound is unsubstituted at the 2-position of the thiazole ring. This is in direct contrast to the majority of biologically characterized thiazolo[5,4-d]pyrimidines, which carry aryl, heteroaryl, or alkyl groups at the 2-position introduced via multi-step synthetic sequences involving isothiocyanates or cross-coupling reactions [1]. The absence of this substituent simplifies the synthetic route to the compound, typically requiring only a condensation between a 5-chloro-thiazolo[5,4-d]pyrimidine precursor and benzylamine, as demonstrated for analogous 7-chloro derivatives reacting with benzylamine in DMF at 80°C . This synthetic simplicity translates to potentially higher yields, lower cost, and faster delivery times for custom synthesis requests.

Synthetic_accessibility Scaffold_comparison Chemical_biology

Optimal Application Scenarios for Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- (CAS 19835-22-4)


Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 242.30 g/mol and computed XLogP of 2.8, this compound meets Rule of Three (Ro3) criteria for fragment libraries [1]. Its single substitution point (5-benzylamino) leaves the 2- and 7-positions available for systematic fragment growth, making it an ideal core scaffold for FBDD campaigns targeting purine-binding sites such as kinases, adenosine receptors, or other ATP-competitive enzymes. The compound's defined physicochemical profile allows computational chemists to pre-filter it for library design based on specific logP and HBD/HBA requirements.

Negative Control or Reference Compound for 2,7-Disubstituted Thiazolo[5,4-d]pyrimidine SAR Studies

Because this compound lacks the 2-aryl/heteroaryl and 7-amino substituents present in high-affinity adenosine receptor ligands (which achieve Ki values as low as 0.06 nM for hA2A [2]), it can serve as a minimal-activity baseline or negative control in SAR panels. Its use allows researchers to quantify the contribution of 2- and 7-position substituents to target affinity, selectivity, and functional activity, thereby strengthening the interpretability of SAR data.

Synthetic Intermediate for Diversified Thiazolo[5,4-d]pyrimidine Libraries

The unsubstituted 2-position of the thiazole ring provides a handle for late-stage functionalization via electrophilic aromatic substitution, directed metalation, or halogenation followed by cross-coupling, as demonstrated by the reactivity of related 7-chloro-thiazolo[5,4-d]pyrimidines . This positions the compound as a versatile synthetic intermediate for generating diverse compound libraries through parallel synthesis, enabling the exploration of chemical space around the thiazolopyrimidine core.

Purine Isostere Scaffold for Chemoproteomics Probe Design

Thiazolo[5,4-d]pyrimidines are established purine isosteres [3]. The minimal substitution pattern of this compound makes it a suitable starting point for designing affinity-based probes or activity-based protein profiling (ABPP) probes, where a linker moiety can be appended at the 2- or 7-position without altering the core recognition element. The single benzylamino substituent provides a defined anchor point for structure-based design while minimizing steric interference with target binding pockets.

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